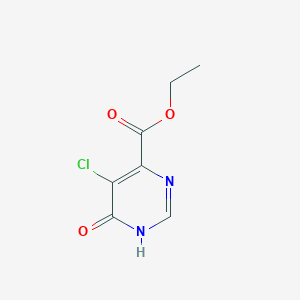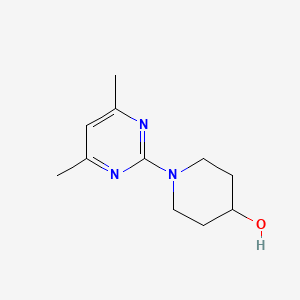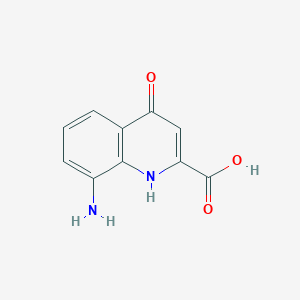
3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Etil-7-metoxi-3,4-dihidronafta-1(2H)-ona es un compuesto orgánico que pertenece a la clase de las naftalenos. Estos compuestos se caracterizan por un sistema de anillo de naftaleno con diversos sustituyentes. Este compuesto en particular presenta un grupo etilo en la posición 3, un grupo metoxi en la posición 7 y un grupo funcional cetona en la posición 1.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Etil-7-metoxi-3,4-dihidronafta-1(2H)-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la acilación de Friedel-Crafts de un derivado de naftaleno sustituido. La reacción generalmente requiere un cloruro de ácido o anhídrido y un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3).
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo implican procesos a gran escala por lotes o de flujo continuo. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. La optimización de las condiciones de reacción, incluida la temperatura, la presión y la elección del solvente, es crucial para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Etil-7-metoxi-3,4-dihidronafta-1(2H)-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo cetona se puede oxidar para formar ácidos carboxílicos u otros derivados oxidados.
Reducción: La cetona se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Borohidruro de sodio (NaBH4) en metanol o hidruro de litio y aluminio (LiAlH4) en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Ácidos carboxílicos o aldehídos.
Reducción: Alcoholes.
Sustitución: Varias naftalenos sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Posible uso en el estudio de interacciones enzimáticas y vías metabólicas.
Medicina: Investigado por sus posibles propiedades farmacológicas, como actividades antiinflamatorias o anticancerígenas.
Industria: Utilizado en la producción de tintes, fragancias y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 3-Etil-7-metoxi-3,4-dihidronafta-1(2H)-ona depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías involucradas requerirían estudios bioquímicos detallados para dilucidar.
Comparación Con Compuestos Similares
Compuestos similares
3-Etil-7-metoxi-1-naftaldehído: Estructura similar pero con un grupo aldehído en lugar de una cetona.
Ácido 3-Etil-7-metoxi-1-naftóico: Estructura similar pero con un grupo ácido carboxílico.
3-Etil-7-metoxi-1-naftol: Estructura similar pero con un grupo hidroxilo.
Singularidad
3-Etil-7-metoxi-3,4-dihidronafta-1(2H)-ona es único debido a su patrón de sustitución específico y grupos funcionales, que confieren propiedades químicas y físicas distintas
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-ethyl-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H16O2/c1-3-9-6-10-4-5-11(15-2)8-12(10)13(14)7-9/h4-5,8-9H,3,6-7H2,1-2H3 |
Clave InChI |
AOFPIXZCSWINIW-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC2=C(C=C(C=C2)OC)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


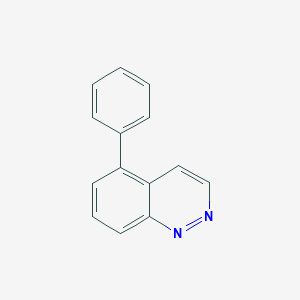
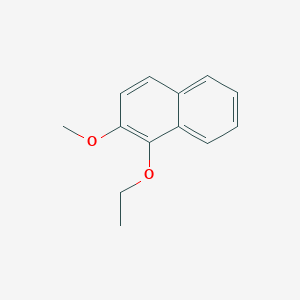

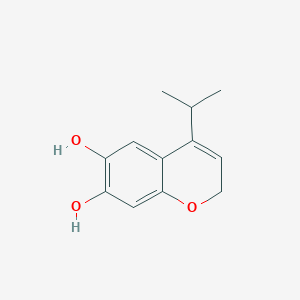
![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)
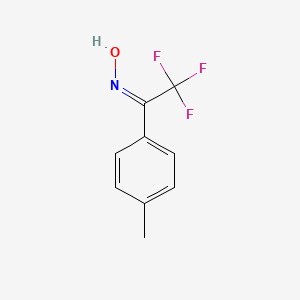


![2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone](/img/structure/B11897629.png)
